methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate
CAS No.: 305866-18-6
Cat. No.: VC4974804
Molecular Formula: C16H15BrN2O4
Molecular Weight: 379.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 305866-18-6 |
|---|---|
| Molecular Formula | C16H15BrN2O4 |
| Molecular Weight | 379.21 |
| IUPAC Name | methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate |
| Standard InChI | InChI=1S/C16H15BrN2O4/c1-21-8-12-14(16(20)22-2)13(11(7-18)15(19)23-12)9-4-3-5-10(17)6-9/h3-6,13H,8,19H2,1-2H3 |
| Standard InChI Key | OSXGSMFIVPKRAS-UHFFFAOYSA-N |
| SMILES | COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Br)C(=O)OC |
Introduction
Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate is a complex organic compound with a specific chemical structure and potential applications in various fields. This compound is identified by its CAS number, 305866-18-6, and has a molecular formula of C16H15BrN2O4, with a molecular weight of 379.21 g/mol .
Synthesis and Preparation
The synthesis of pyran derivatives often involves multi-step reactions that require careful control of conditions to achieve high yields and purity. While specific synthesis details for methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate are not widely documented, similar compounds are typically prepared using methods like ultrasound-assisted synthesis or conventional organic synthesis techniques .
Applications and Future Research
Given the structural features of this compound, it may have potential applications in medicinal chemistry, particularly in the development of new drugs targeting inflammatory diseases or specific enzymes. Further research is needed to fully explore its biological activities and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume